molecular formula C21H26N2O5S2 B1228520 N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B1228520
M. Wt: 450.6 g/mol
InChI Key: WVQUAKWCCMVEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is an aromatic amide.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research demonstrates the efficacy of similar compounds in the family of tetrahydro-1-benzothiophene derivatives, which includes N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, in exhibiting antibacterial and antifungal activities. The structural features of these compounds, such as the presence of a thiophene ring and specific substituents, contribute to their biological activity (Vasu et al., 2005).

Anti-inflammatory and Analgesic Agents

A range of novel heterocyclic compounds derived from similar chemical structures have shown significant anti-inflammatory and analgesic activities. This indicates the potential of this compound in the development of new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).

Potential in Antitumor Activity

Compounds with similar molecular structures have demonstrated significant antitumor effects, suggesting that this compound might have applications in cancer research. These compounds have shown the ability to inhibit the in vitro growth of human tumor cells, indicating their potential as anticancer agents (Y. Ostapiuk et al., 2017).

Chemokine Receptor Antagonism

Research on indazole arylsulfonamides, which share some structural similarities, as human CCR4 antagonists highlights another potential application area. The presence of methoxy groups and other structural similarities point towards potential uses of this compound in modulating immune responses or treating conditions related to chemokine receptors (P. Procopiou et al., 2013).

Synthesis of Complex Heterocycles

The molecule may be utilized in the synthesis of complex heterocycles, contributing to advancements in medicinal chemistry and the development of new pharmaceutical compounds. Its structural complexity offers a versatile framework for chemical transformations and derivatization (T. Ikemoto et al., 2005).

Inhibition of Serotonin Receptors

Similar compounds have been investigated as potent and selective antagonists of serotonin receptors. This implies that this compound may have potential applications in neuropsychiatric research, particularly in the modulation of serotonin pathways (Y. Liao et al., 2000).

properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H26N2O5S2/c1-14-3-6-18-15(11-14)12-19(29-18)21(24)22-16-4-5-17(27-2)20(13-16)30(25,26)23-7-9-28-10-8-23/h4-5,12-14H,3,6-11H2,1-2H3,(H,22,24)

InChI Key

WVQUAKWCCMVEFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=C(C=C3)OC)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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